

Molecular weight and formula of 4-Amino-2-fluorobenzonitrile

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Compound of Interest

Compound Name: 4-Amino-2-fluorobenzonitrile

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In-Depth Technical Guide: 4-Amino-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Amino-2-fluorobenzonitrile**, a key fluorinated building block in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in drug discovery and medicinal chemistry, with a focus on its role as a precursor to kinase inhibitors. Analytical methodologies for the characterization and quality control of **4-Amino-2-fluorobenzonitrile** are also discussed.

Chemical and Physical Properties

4-Amino-2-fluorobenzonitrile is a versatile organic compound valued for its unique combination of functional groups. The presence of an amino group, a fluorine atom, and a nitrile group on the benzene ring imparts distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.^[1]

Table 1: Physicochemical Properties of **4-Amino-2-fluorobenzonitrile**

Property	Value	Reference
Molecular Formula	C ₇ H ₅ FN ₂	[2]
Molecular Weight	136.13 g/mol	[2]
CAS Number	53312-80-4	[2]
Appearance	Off-white to yellow powder	[1]
Boiling Point	288.2 °C	[1]
Flash Point	128.1 °C	[1]
Density	~1.3 g/cm ³	[1]

Synthesis of 4-Amino-2-fluorobenzonitrile

A common and effective method for the synthesis of **4-Amino-2-fluorobenzonitrile** is through the ammonolysis of 2-fluoro-4-chlorobenzonitrile. This nucleophilic aromatic substitution reaction replaces the chlorine atom with an amino group.

Experimental Protocol: Ammonolysis of 2-Fluoro-4-chlorobenzonitrile

Materials:

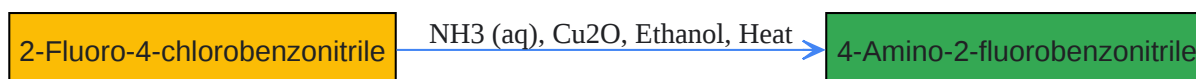
- 2-Fluoro-4-chlorobenzonitrile
- Aqueous ammonia (28-30%)
- Copper(I) oxide (catalyst)
- Ethanol (solvent)
- Toluene (for extraction)
- Anhydrous sodium sulfate
- Reaction vessel (pressure-rated)

- Stirring apparatus
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator

Procedure:

- In a pressure-rated reaction vessel, combine 2-fluoro-4-chlorobenzonitrile (1 equivalent), ethanol, and a catalytic amount of copper(I) oxide.
- Add an excess of aqueous ammonia (typically 5-10 equivalents) to the mixture.
- Seal the reaction vessel and heat the mixture to 120-150°C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- After the reaction is complete (typically several hours), cool the vessel to room temperature and carefully vent any excess pressure.
- Transfer the reaction mixture to a separatory funnel and extract with toluene.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by recrystallization or column chromatography to yield pure **4-Amino-2-fluorobenzonitrile**.

Diagram 1: Synthetic Pathway for **4-Amino-2-fluorobenzonitrile**



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Caption: Synthesis of **4-Amino-2-fluorobenzonitrile** via ammonolysis.

Applications in Drug Discovery and Medicinal Chemistry

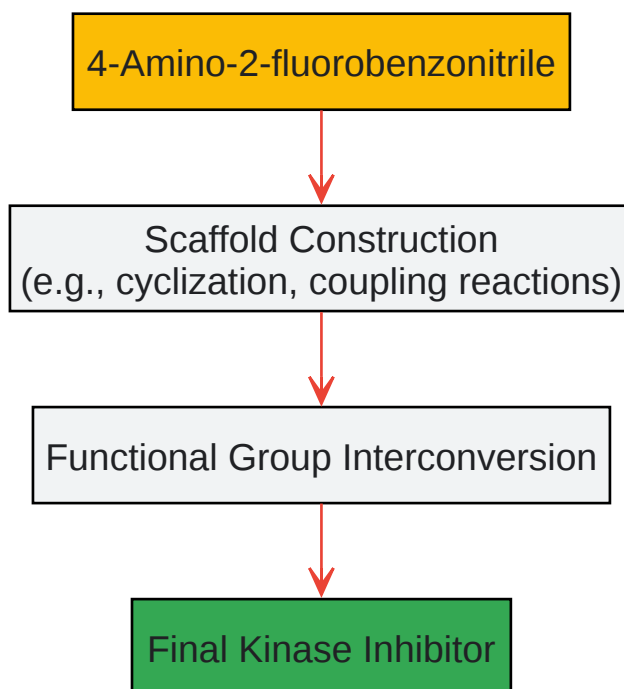
The unique structural features of **4-Amino-2-fluorobenzonitrile** make it a valuable building block in the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule.^[1] The amino and nitrile groups provide versatile handles for further chemical modifications.

Intermediate for Kinase Inhibitors

4-Amino-2-fluorobenzonitrile is a key intermediate in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.^{[3][4]} Tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies.

While specific, publicly available examples of kinase inhibitors synthesized directly from **4-Amino-2-fluorobenzonitrile** are limited, its structural motifs are present in many patented compounds targeting various kinases. The general strategy involves the elaboration of the amino and nitrile functionalities to construct the core scaffold of the kinase inhibitor.

Diagram 2: General Workflow for Kinase Inhibitor Synthesis



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Caption: Synthetic workflow from building block to final drug molecule.

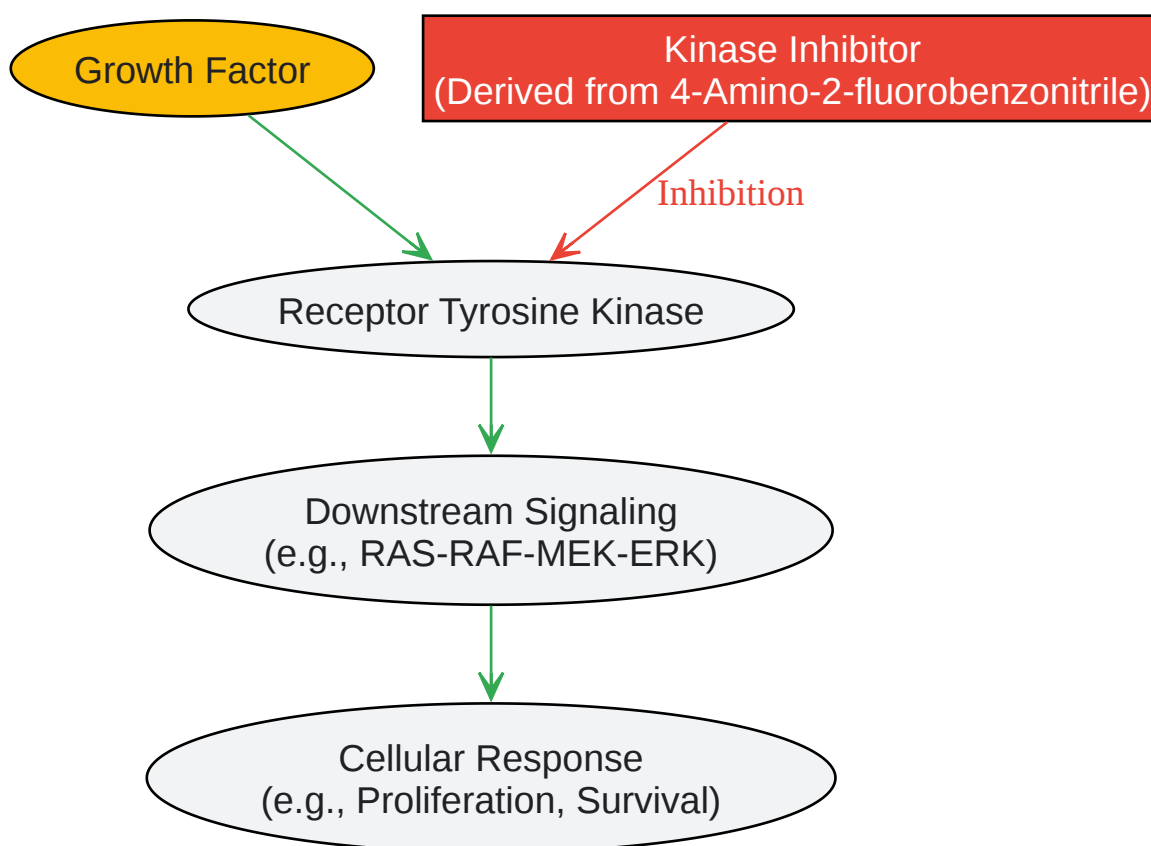
Potential Target Signaling Pathways

Kinase inhibitors derived from fluorinated benzonitriles can potentially target a wide range of signaling pathways involved in cell proliferation, survival, and angiogenesis. Some of the key kinase families that are attractive targets include:

- Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are often overexpressed or mutated in various cancers.[3]
- Non-Receptor Tyrosine Kinases: Including Src family kinases and JAKs, which are involved in intracellular signaling cascades.[5]

The specific target and the resulting impact on a signaling pathway are determined by the overall structure of the final inhibitor molecule.

Diagram 3: Simplified Kinase Signaling Pathway



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Caption: Inhibition of a generic kinase signaling pathway.

Analytical Characterization

Ensuring the purity and identity of **4-Amino-2-fluorobenzonitrile** is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

Table 2: Analytical Methods for **4-Amino-2-fluorobenzonitrile**

Technique	Purpose	Expected Results
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	A single major peak corresponding to the product with purity typically >98%. Retention time is dependent on the specific method conditions.
¹ H Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and confirmation.	Aromatic protons will show characteristic splitting patterns due to coupling with each other and the fluorine atom. The amino protons will appear as a broad singlet.
¹³ C Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural confirmation.	The carbon spectrum will show distinct signals for each carbon atom, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy	Functional group identification.	Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm ⁻¹), C≡N stretching of the nitrile group (around 2220-2260 cm ⁻¹), and C-F stretching.
Mass Spectrometry (MS)	Molecular weight determination.	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 136.13).

Example Analytical Data Interpretation

While specific spectra are dependent on the instrument and conditions, general expectations for the ^1H NMR spectrum of **4-Amino-2-fluorobenzonitrile** in a solvent like DMSO- d_6 would include:

- A doublet of doublets for the proton ortho to the amino group.
- A doublet for the proton meta to the amino group and ortho to the nitrile.
- A doublet for the proton ortho to the fluorine and meta to the nitrile.
- A broad singlet for the two protons of the amino group.

Conclusion

4-Amino-2-fluorobenzonitrile is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features make it an important building block for the synthesis of complex, biologically active molecules, particularly fluorinated kinase inhibitors. The synthetic and analytical methods outlined in this guide provide a foundation for researchers and drug development professionals working with this important compound.

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References

1. nbinno.com [nbinno.com]
2. scbt.com [scbt.com]
3. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
4. mdpi.com [mdpi.com]
5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

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